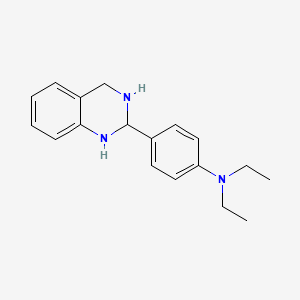
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-3-cyano-4-oxoquinoline.
Formation of Intermediate: The intermediate is formed by reacting 6-chloro-3-cyano-4-oxoquinoline with ethyl chloroacetate in the presence of a base such as sodium hydride.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring structure.
Esterification: The final step involves the esterification of the intermediate with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: This involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex quinoline derivatives, aiding in the development of new materials and catalysts.
作用機序
The mechanism of action of Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It can interfere with DNA synthesis or protein synthesis pathways in microorganisms, leading to their death or inhibition of growth.
類似化合物との比較
Similar Compounds
Methyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the cyano group, which may affect its biological activity.
Ethyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(6-bromo-3-cyano-4-oxoquinolin-1(4H)-yl)acetate: Contains a bromo group instead of a chloro group, which can influence its reactivity and biological properties.
Uniqueness
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of both the cyano and chloro groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups allow for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C13H9ClN2O3 |
|---|---|
分子量 |
276.67 g/mol |
IUPAC名 |
methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C13H9ClN2O3/c1-19-12(17)7-16-6-8(5-15)13(18)10-4-9(14)2-3-11(10)16/h2-4,6H,7H2,1H3 |
InChIキー |
RDVIBVNFBOFCJN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
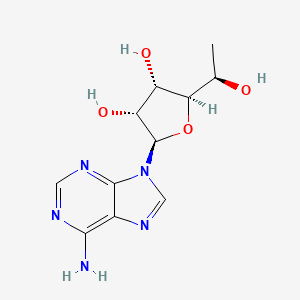
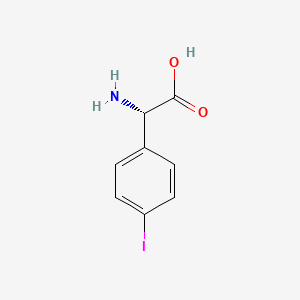
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)
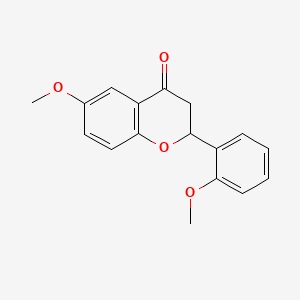

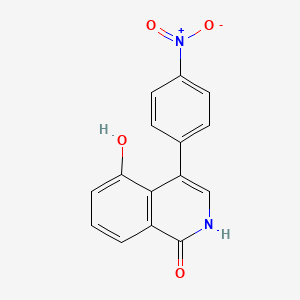
![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
![tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11842398.png)
